

C12 NBD Sphingomyelin stability and storage conditions

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Compound of Interest

Compound Name: C12 NBD Sphingomyelin

Cat. No.: B12407619

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C12 NBD Sphingomyelin: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **C12 NBD Sphingomyelin**. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **C12 NBD Sphingomyelin**?

A1: **C12 NBD Sphingomyelin** should be stored at -20°C in its solid form.^{[1][2][3][4]} Several suppliers indicate that the product is shipped at room temperature for continental US deliveries, but it should be transferred to -20°C for long-term storage.^[1] Some vendors ship the product on dry ice.^{[3][5]}

Q2: What is the expected stability and shelf-life of **C12 NBD Sphingomyelin**?

A2: The stability of **C12 NBD Sphingomyelin** can vary between suppliers. When stored properly at -20°C, one supplier suggests a stability of at least four years, while another indicates a shelf-life of one year.^{[1][2][4]} It is crucial to refer to the certificate of analysis provided by the specific vendor for the most accurate information.

Q3: How should I reconstitute **C12 NBD Sphingomyelin**?

A3: **C12 NBD Sphingomyelin** is soluble in a chloroform:methanol (2:1) mixture and in methanol.[1] For detailed reconstitution to a specific concentration, you can use the reconstitution calculator provided by some suppliers.[6]

Q4: Is **C12 NBD Sphingomyelin** sensitive to light or moisture?

A4: Yes, **C12 NBD Sphingomyelin** is noted to be light-sensitive and hygroscopic (tending to absorb moisture from the air).[4] Therefore, it is important to store it protected from light and in a dry environment.

Quantitative Data Summary

For easy reference, the following table summarizes the key quantitative information regarding **C12 NBD Sphingomyelin**.

Parameter	Value	Source(s)
Storage Temperature	-20°C	[1][2][3][4]
Stated Stability	≥ 4 years or 1 year	[1][2][4]
Molecular Weight	~825.0 g/mol	[1][2][3]
Solubility	Chloroform:Methanol (2:1), Methanol	[1]
Purity (Typical)	>99% (TLC)	[3][5]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

- Potential Cause 1: Degradation of **C12 NBD Sphingomyelin**.
 - Explanation: In cellular assays, fluorescent sphingomyelin analogs like **C12 NBD Sphingomyelin** can be metabolized by endogenous enzymes.[7] The primary degradation

pathway involves hydrolysis by sphingomyelinases to produce C12 NBD ceramide.[1][8]

This can lead to altered fluorescence localization and signaling readouts.

- Troubleshooting Steps:
 - Confirm Reagent Integrity: Before use, verify the purity of your **C12 NBD Sphingomyelin** stock solution using thin-layer chromatography (TLC).
 - Minimize Exposure: During experiments, protect the compound from prolonged exposure to light and elevated temperatures.
 - Inhibitor Controls: Consider using sphingomyelinase inhibitors as a control in your experiments to assess the extent of enzymatic degradation.
 - Time-Course Experiments: Perform time-course studies to understand the kinetics of **C12 NBD Sphingomyelin** metabolism in your specific cell type.[8]
- Potential Cause 2: Improper Reconstitution or Storage.
 - Explanation: Incorrect solvent choice or storage at improper temperatures can lead to precipitation or degradation of the compound.
 - Troubleshooting Steps:
 - Follow Recommended Protocols: Always adhere to the recommended reconstitution solvents and storage temperatures.[1][2][3][4]
 - Check for Precipitate: Before use, visually inspect your stock solution for any signs of precipitation. If present, gentle warming and vortexing may be required.
 - Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your stock solution.

Experimental Protocols

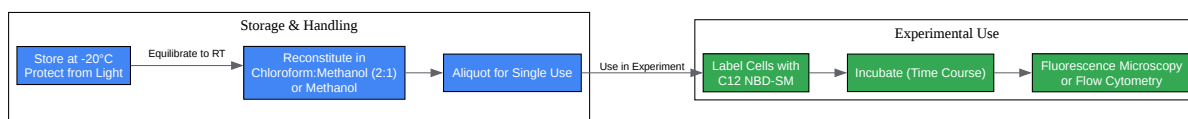
Protocol 1: Reconstitution of **C12 NBD Sphingomyelin**

- Allow the vial of solid **C12 NBD Sphingomyelin** to equilibrate to room temperature before opening to prevent condensation.
- Add the appropriate volume of pre-chilled chloroform:methanol (2:1) or methanol to the vial to achieve the desired stock concentration.
- Vortex gently until the solid is completely dissolved.
- Store the resulting solution in a tightly sealed vial, protected from light, at -20°C.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

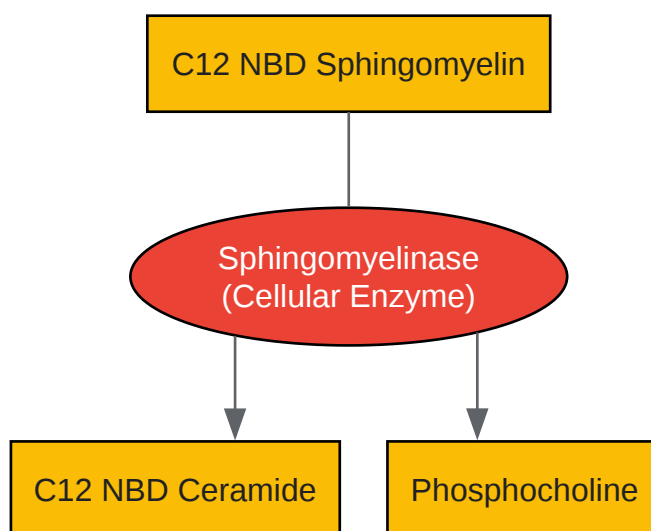
- Prepare a TLC developing chamber with a suitable solvent system, such as chloroform/methanol/0.02% CaCl₂ (5:4:1, v/v).[6]
- Spot a small amount of your **C12 NBD Sphingomyelin** solution onto a TLC plate.
- Place the TLC plate in the developing chamber and allow the solvent to migrate up the plate.
- After development, remove the plate and visualize the spots under a UV lamp. The presence of a single, distinct spot indicates high purity. The appearance of additional spots may suggest degradation to C12 NBD ceramide or other byproducts.

Visualizations



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Recommended workflow for handling **C12 NBD Sphingomyelin**.



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Primary degradation pathway of **C12 NBD Sphingomyelin**.

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